molecular formula C27H34BF4N3O B13913487 (5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Katalognummer: B13913487
Molekulargewicht: 503.4 g/mol
InChI-Schlüssel: VKKLFWUHNAKJTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate” is a complex organic molecule that belongs to the class of triazolo-oxazines

Eigenschaften

Molekularformel

C27H34BF4N3O

Molekulargewicht

503.4 g/mol

IUPAC-Name

4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

InChI

InChI=1S/C27H34N3O.BF4/c1-16(2)20-11-22(17(3)4)26(23(12-20)18(5)6)30-15-29-25(28-30)14-31-24-13-19-9-7-8-10-21(19)27(24)29;2-1(3,4)5/h7-12,15-18,24,27H,13-14H2,1-6H3;/q+1;-1

InChI-Schlüssel

VKKLFWUHNAKJTG-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CC(C)C1=CC(=C(C(=C1)C(C)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Indanol-Derived Triazolium Salt Core

  • Starting from an aminoindanol derivative, the triazole ring is constructed by cyclization with appropriate azide and alkyne precursors or via condensation with hydrazine derivatives and carbonyl compounds.
  • The formation of the triazolium salt involves quaternization of the triazole nitrogen, often using alkylating agents or by ring closure under acidic conditions.
  • The chiral centers are preserved or introduced by using enantiomerically pure aminoindanol starting materials, ensuring the (5aR,10bS) configuration.

Formation of the Oxazin-2-ium Cation and Salt Formation

  • The oxazine ring closure is achieved by intramolecular nucleophilic attack of a hydroxyl or amino group on an electrophilic center, forming the fused oxazine heterocycle.
  • The resulting oxazin-2-ium cation is isolated as the tetrafluoroborate salt by treatment with tetrafluoroboric acid or tetrafluoroborate salts, which stabilize the cationic species and improve crystallinity and handling.

Representative Synthetic Route (Generalized)

Step Reaction Type Key Reagents/Conditions Outcome
1 Aminoindanol derivative preparation Chiral aminoindanol synthesis or procurement Enantiopure aminoindanol precursor
2 Triazole ring formation Cyclization with azide/alkyne or hydrazine/carbonyl Formation of 1,2,4-triazole ring fused to indanol
3 Substituent introduction Cross-coupling or nucleophilic substitution with 2,4,6-triisopropylphenyl reagent Installation of bulky aryl substituent at C-2
4 Oxazine ring closure Intramolecular cyclization under acidic/basic conditions Formation of fused oxazin-2-ium cation
5 Salt formation Treatment with tetrafluoroboric acid or salt Isolation of tetrafluoroborate salt

Analytical and Characterization Techniques

Research Findings and Applications Related to Preparation

  • The compound is a member of the N-heterocyclic carbene (NHC) precursors class, used as organocatalysts in enantioselective synthesis.
  • Developed by the Bode research group, it is commonly prepared as a triazolium salt for catalytic applications involving activated carboxylates, homoenolates, and enolates.
  • Preparation methods emphasize stereochemical control and the incorporation of bulky aryl groups to modulate catalyst activity and selectivity.
  • The tetrafluoroborate salt form enhances stability and solubility for catalytic use.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C27H34BF4N3O
Molecular Weight 503.38 g/mol
Key Starting Materials Enantiopure aminoindanol, 2,4,6-triisopropylphenyl reagents
Critical Reaction Types Cyclization, cross-coupling, quaternization, intramolecular ring closure
Salt Form Tetrafluoroborate
Typical Purity ≥95%
Melting Point 226–230 °C
Optical Rotation +158° (chloroform)
Characterization Techniques NMR, X-ray crystallography, MS, optical rotation

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its ability to interact with specific molecular targets can be leveraged to develop new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5aR,10bS)-2-(2,4,6-Trimethylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
  • (5aR,10bS)-2-(2,4,6-Triethylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the tetrafluoroborate counterion

Biologische Aktivität

(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound with potential biological activity. This article explores its synthesis, characterization, and biological properties based on diverse research findings.

The molecular formula of the compound is C27H34BF4N3OC_{27}H_{34}BF_4N_3O, and it has a CAS number of 2573798-29-3. Its structure includes a unique indeno-triazolo-oxazine framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC27H34BF4N3O
CAS Number2573798-29-3
Purity98%

Synthesis

The compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The synthesis typically involves multi-step processes that ensure the formation of the desired tetrafluoroborate salt.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, similar compounds have shown cytotoxicity against cancer cells such as MDA-MB-231 and HT-29 with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve interference with microtubule dynamics and angiogenesis. Compounds with similar structures have been reported to disrupt endothelial cell functions and induce apoptosis in cancer cells .

Case Studies

  • Cell Line Studies : In vitro studies using cell lines EA.hy926 and MCF-7 demonstrated that derivatives of this compound can significantly reduce cell viability. The most potent analogs showed IC50 values as low as 0.13 µM against EA.hy926 cells .
  • In Vivo Studies : Animal models treated with related compounds have shown reduced tumor growth and improved survival rates compared to controls. For instance, studies involving combretastatin analogs indicated a potential for inducing tumor vascular collapse .
  • Comparative Analysis : Comparative studies with other triazole derivatives revealed that this compound's unique structure contributes to its enhanced biological activity compared to simpler triazole compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this indeno-triazolo-oxazinium tetrafluoroborate derivative?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted triazole precursors with indeno-oxazine intermediates under anhydrous conditions. Key steps include controlling reaction temperature (e.g., reflux in acetonitrile at 80–85°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of triazole to oxazine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the tetrafluoroborate salt. Monitoring by TLC (Rf ~0.3–0.4) ensures reaction completion .
  • Data Contradiction Note : Variants with pentafluorophenyl substituents (CAS 872143-57-2) report lower yields (~45%) compared to trimethylphenyl analogs (~60%), suggesting steric/electronic effects influence reaction efficiency .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min; retention time ~8.2 min for ≥97% purity .
  • NMR : Key signals include a singlet for BF₄⁻ at δ -1.5 ppm (¹⁹F NMR) and aromatic protons (δ 6.8–7.4 ppm) from the triisopropylphenyl group. Chiral centers (5aR,10bS) are confirmed via NOESY correlations .
  • MS : ESI-MS (positive mode) shows [M-BF₄]⁺ at m/z 467.085 (calculated 467.096) .

Q. What safety precautions are essential during handling?

  • Methodological Answer : The compound is corrosive (R34) and requires PPE (gloves, goggles) and a fume hood. Storage at 2–8°C in airtight containers prevents hydrolysis. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., triisopropyl vs. pentafluoro) affect photophysical or catalytic properties?

  • Methodological Answer : Compare UV-Vis spectra (λmax ~320 nm for triisopropyl vs. 335 nm for pentafluoro derivatives) and fluorescence quantum yields (ΦF) in dichloromethane. Triisopropyl groups enhance steric shielding, reducing aggregation-induced quenching. Computational modeling (DFT, B3LYP/6-31G*) can predict HOMO-LUMO gaps and charge-transfer behavior .
  • Data Contradiction Note : Pentafluorophenyl analogs exhibit higher thermal stability (decomposition >250°C) but lower solubility in polar solvents due to hydrophobic effects .

Q. What strategies mitigate chiral inversion during derivatization?

  • Methodological Answer : Chiral integrity (5aR,10bS) is preserved by avoiding strong acids/bases. Use mild coupling agents (e.g., EDC/HOBt) for functionalization. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. How does the tetrafluoroborate counterion influence solubility and crystallinity?

  • Methodological Answer : Exchange with PF₆⁻ or BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) via metathesis in acetone increases solubility in nonpolar solvents. Single-crystal XRD reveals tighter ion pairing with BF₄⁻, enhancing lattice stability .

Q. Can computational models predict reactivity in cross-coupling reactions?

  • Methodological Answer : Dock the compound into Pd-catalyzed coupling simulations (e.g., Suzuki-Miyaura) using Schrödinger Suite. Focus on steric maps of the triisopropylphenyl group to predict regioselectivity. Validate predictions with experimental LC-MS tracking of coupling byproducts .

Experimental Design Considerations

Designing stability studies under varying pH and temperature:

  • Methodology : Prepare solutions in buffers (pH 3–10) and incubate at 25°C/40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Activation energy (Ea) is calculated using Arrhenius plots. Note: Hydrolysis at pH <5 causes BF₄⁻ dissociation, detected by ¹⁹F NMR .

Resolving contradictions in catalytic activity data:

  • Approach : Replicate studies under inert atmospheres (N₂/Ar) to exclude oxygen interference. Use BET surface area analysis to confirm if discrepancies arise from particle size differences in heterogeneous catalysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.